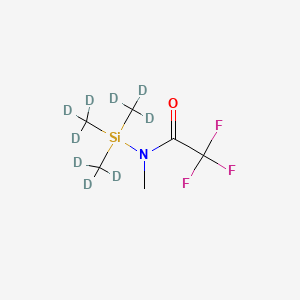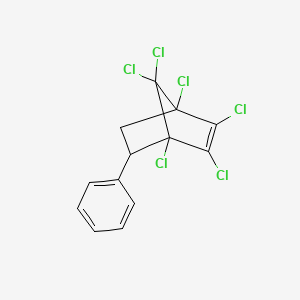
Propargyl Alcohol-13C3
Overview
Description
Propargyl Alcohol-13C3 is a carbon-13 labeled compound, often used as an intermediate in organic synthesis. This compound is a derivative of propargyl alcohol, which is an alcohol containing a triple bond between the second and third carbon atoms. The carbon-13 labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Propargyl Alcohol-13C3 primarily targets alkynols and their alkoxy, ester, and halo derivatives . The compound interacts with these targets, leading to a variety of reactions, including the well-known Meyer–Schuster rearrangement .
Mode of Action
The mode of action of this compound involves its interaction with its targets through electrophilic halogenations . This interaction leads to the formation of various products, including α-fluoroenones, α-chloroenones, α-bromoenones, α-iodoenones, β-haloenones, and symmetrical and mixed β,β-dihaloenones . These products are essentially tri and tetrasubstituted alkenes carrying halo-functionalization at the α- or β-carbon .
Biochemical Pathways
The biochemical pathways affected by this compound involve the Meyer–Schuster rearrangement of propargyl alcohols or alkynols, leading to α,β-unsaturated carbonyl compounds . Yet, electrophilic halogenations of the same alkynols and their alkoxy, ester, and halo derivatives are also significant . The halogenation reactions of propargyl alcohols and derivatives have evolved from humble direct halogenation beginnings to the present involving metal catalysis .
Result of Action
The result of the action of this compound is the formation of various halogenation products, including α-fluoroenones, α-chloroenones, α-bromoenones, α-iodoenones, β-haloenones, and symmetrical and mixed β,β-dihaloenones . These products are essentially tri and tetrasubstituted alkenes carrying halo-functionalization at the α- or β-carbon . This is a potential stepping stone for further construction towards challenging substituted alkenones via Pd-catalysed coupling reactions .
Biochemical Analysis
Biochemical Properties
Propargyl Alcohol-13C3 plays a significant role in biochemical reactions, particularly in the Meyer–Schuster rearrangement of propargyl alcohols or alkynols leading to α,β-unsaturated carbonyl compounds . The electrophilic halogenations of the same alkynols and their alkoxy, ester, and halo derivatives are also noteworthy .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the Meyer–Schuster rearrangement, leading to the formation of α,β-unsaturated carbonyl compounds . This process could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the Meyer–Schuster rearrangement pathway . It may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl alcohol can be synthesized through the addition of terminal alkynes to aldehydesFor instance, the use of N-methylephedrine as a chiral additive enables the practical synthesis of propargylic alcohols from terminal alkynes and aldehydes . The reaction conditions are generally mild and can tolerate air and moisture.
Industrial Production Methods
In industrial settings, propargyl alcohol is often produced by the reaction of acetylene with formaldehyde in the presence of a copper catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propargyl alcohol undergoes various types of chemical reactions, including:
Oxidation: Propargyl alcohol can be oxidized to form propargylic aldehydes or acids.
Reduction: It can be reduced to form alkenes or alkanes.
Substitution: Propargyl alcohol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Lewis acids like boron trifluoride (BF3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include α,β-unsaturated carbonyl compounds, alkenes, and various substituted propargylic derivatives .
Scientific Research Applications
Propargyl Alcohol-13C3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The carbon-13 labeling allows for detailed NMR studies of biological systems.
Medicine: It is used in the development of pharmaceuticals and in metabolic studies.
Industry: Propargyl alcohol is used as a corrosion inhibitor and in the production of polymers
Comparison with Similar Compounds
Propargyl alcohol is unique due to its triple bond and hydroxyl group, which make it highly reactive and versatile in organic synthesis. Similar compounds include:
Allyl Alcohol: Contains a double bond instead of a triple bond.
Ethanol: Lacks the triple bond, making it less reactive in certain types of reactions.
Propiolic Acid: Contains a carboxyl group instead of a hydroxyl group, leading to different reactivity patterns
Properties
CAS No. |
201740-99-0 |
|---|---|
Molecular Formula |
C3H4O |
Molecular Weight |
59.041 g/mol |
IUPAC Name |
(1,2,3-13C3)prop-2-yn-1-ol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2/i1+1,2+1,3+1 |
InChI Key |
TVDSBUOJIPERQY-VMIGTVKRSA-N |
SMILES |
C#CCO |
Isomeric SMILES |
[13CH]#[13C][13CH2]O |
Canonical SMILES |
C#CCO |
Synonyms |
2-Propyn-1-ol-13C3; 1-Hydroxy-2-propyne-13C3; 1-Propyn-3-ol-13C3; 1-Propyn-3-yl alcohol-13C3; 2-Propynol-13C3; 2-Propynyl alcohol-13C3; 3-Hydroxy-1-propyne-13C3; 3-Hydroxypropyne-13C3; 3-Propynol-13C3; Ethynylcarbinol-13C3; Hydroxymethylacetylene-13C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)

